(2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide
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Overview
Description
(2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide, also known as 2C-MNA, is a synthetic organometallic compound composed of a cyano group attached to a 3-methoxyphenyl ring, with a naphthylacrylamide moiety. It is a highly potent inhibitor of phosphodiesterase 4 (PDE4) and has been used in various scientific research applications. 2C-MNA has been used to study the role of PDE4 in various biochemical and physiological processes, such as inflammation and immune responses.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-methoxyphenols derivatives, have been reported to exhibit antioxidant activity . They interact with free radicals, terminate the reaction, and convert them to a harmless molecule by offering an electron .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a radical reaction . The compound may offer an electron to free radicals, thereby reducing oxidative stress and protecting cells from oxidative damage .
Biochemical Pathways
It’s worth noting that similar compounds, such as 2-methoxyphenols derivatives, are involved in the body’s defense pathways against free radicals . These pathways include enzymes such as superoxide dismutase, catalase, and glutathione peroxidase .
Result of Action
Based on the antioxidant activity of similar compounds, it can be inferred that it may help reduce oxidative stress and protect cells from oxidative damage .
Action Environment
It’s worth noting that similar compounds are sensitive to light and air . Therefore, it can be inferred that the compound’s action, efficacy, and stability might be influenced by environmental factors such as light and air exposure.
Advantages and Limitations for Lab Experiments
(2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide has several advantages and limitations for laboratory experiments. One advantage is that it is a highly potent inhibitor of PDE4, which makes it useful for studying the role of PDE4 in various biochemical and physiological processes. A limitation is that it is a synthetic compound, which means that it may not be as readily available as some other compounds.
Future Directions
There are several potential future directions for research on (2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide. One potential direction is to further investigate the biochemical and physiological effects of this compound. Another potential direction is to investigate the effects of this compound on various diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, further research could be conducted on the potential therapeutic applications of this compound. Finally, further research could be conducted on the safety and toxicity of this compound.
Synthesis Methods
(2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide can be synthesized from 3-methoxyphenylcyanoacrylamide and N-1-naphthylacrylamide. First, the cyanoacrylamide is reacted with a base, such as potassium carbonate, to form the 3-methoxyphenylcyanoacrylamide. This is then reacted with the N-1-naphthylacrylamide in the presence of a base, such as potassium carbonate, to form this compound. This synthesis method has been used to produce this compound in a laboratory setting.
Scientific Research Applications
(2E)-2-cyano-3-(3-methoxyphenyl)-N-1-naphthylacrylamide has been used in various scientific research applications. It has been used to study the role of PDE4 in various biochemical and physiological processes, such as inflammation and immune responses. This compound has also been used in research on the role of PDE4 in the regulation of neurotransmission, as well as in research on the effects of PDE4 inhibitors on the metabolism of cyclic adenosine monophosphate (cAMP).
properties
IUPAC Name |
(E)-2-cyano-3-(3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-25-18-9-4-6-15(13-18)12-17(14-22)21(24)23-20-11-5-8-16-7-2-3-10-19(16)20/h2-13H,1H3,(H,23,24)/b17-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWCTROYLAEWDK-SFQUDFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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